6-(3-fluorophenyl)-2-[1-(1H-pyrazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one
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Overview
Description
6-(3-fluorophenyl)-2-[1-(1H-pyrazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyridazinone core, a fluorophenyl group, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-fluorophenyl)-2-[1-(1H-pyrazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common route includes the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(3-fluorophenyl)-2-[1-(1H-pyrazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
6-(3-fluorophenyl)-2-[1-(1H-pyrazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action for 6-(3-fluorophenyl)-2-[1-(1H-pyrazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-(4-fluorophenyl)-1H-pyrazole
- N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
Uniqueness
What sets 6-(3-fluorophenyl)-2-[1-(1H-pyrazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
6-(3-fluorophenyl)-2-[1-(1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5O2/c18-13-3-1-2-11(6-13)15-4-5-16(24)23(21-15)14-9-22(10-14)17(25)12-7-19-20-8-12/h1-8,14H,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYSOTLJCLFUEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CNN=C2)N3C(=O)C=CC(=N3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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